Technical Whitepaper: 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one
Technical Whitepaper: 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one
Executive Summary & Structural Significance
In the landscape of modern medicinal chemistry and drug discovery, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one is a highly versatile, bridging ketone that seamlessly integrates two privileged motifs: a 4-bromoaryl system primed for transition-metal-catalyzed cross-coupling, and a 2-pyridylmethyl group that acts as both a hydrogen-bond acceptor and a potent metal-chelating moiety.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical descriptors. Here, we will dissect the structural nuances, address the specific chemical informatics surrounding its CAS registration, and provide a self-validating, highly reliable synthetic protocol designed to prevent common side reactions such as over-addition.
Chemical Identity & Physical Properties
Understanding the exact molecular parameters is the first step in establishing a robust analytical workflow. The data below synthesizes the known chemical informatics for this specific regioisomer[1].
Table 1: Chemical Identity & Analytical Parameters
| Property | Value |
| Chemical Name | 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one |
| Molecular Formula | C13H10BrNO |
| Molecular Weight | 276.13 g/mol |
| Monoisotopic Mass | 274.99457 Da |
| InChIKey | XEBXAVNJDPUBTP-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CC(=O)C2=CC=C(C=C2)Br |
| Predicted State | Solid at room temperature |
The CAS Registry Nuance & Isomeric Landscape
A common hurdle for researchers sourcing this compound is the ambiguity surrounding its Chemical Abstracts Service (CAS) Registry Number. While the exact regioisomer 1-(4-bromophenyl)-2-(pyridin-2-yl)ethan-1-one lacks a universally indexed CAS number in open-access databases[1], related structural analogs possess well-established registries[2].
The absence of a public CAS number for the 2-pyridyl variant typically indicates that the compound is either synthesized in-house as a proprietary intermediate or generated transiently during the development of complex kinase inhibitors.
Table 2: Isomeric Landscape & Related Analogs
| Compound Name | CAS Number | Structural Distinction |
| 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one | Unregistered/Proprietary | 2-pyridyl substitution, 4-bromoaryl |
| 1-(3-Bromophenyl)-2-(pyridin-4-yl)ethan-1-one | 208182-75-6 | 4-pyridyl substitution, 3-bromoaryl |
| 2-(4-Bromophenyl)-1-(pyridin-3-yl)ethan-1-one | 106997-54-0 | Reversed ketone orientation |
| 2-Bromo-1-(4-(pyridin-4-yl)phenyl)ethan-1-one | 786610-54-6 | Alpha-bromo ketone, biaryl system |
Mechanistic Pathways for Synthesis
The synthesis of 2-pyridyl ketones relies heavily on the unique electronic properties of 2-picoline (2-methylpyridine). The electron-withdrawing nature of the pyridine nitrogen enhances the Lewis basicity of the ring[3], while simultaneously increasing the acidity of the adjacent methyl protons (pKa ~29). This allows for selective deprotonation using strong, sterically hindered metal amide bases.
While direct acylation using simple esters like ethyl 4-bromobenzoate is possible[4], it frequently results in the formation of tertiary alcohols due to the high reactivity of the intermediate ketone. To establish a self-validating, high-yield protocol, the optimal electrophile is 4-bromo-N-methoxy-N-methylbenzamide (a Weinreb amide).
Retrosynthetic and forward pathway for the synthesis of the target ketone via Weinreb amide.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes causality for the experimental choice and an in-process validation metric to guarantee the reaction is proceeding as intended.
Materials Required:
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2-Picoline (1.0 equiv)
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4-Bromo-N-methoxy-N-methylbenzamide (1.05 equiv)
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Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)
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Anhydrous Tetrahydrofuran (THF)
Step-by-Step Workflow:
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System Preparation: Flame-dry a Schlenk flask under a continuous flow of argon and add anhydrous THF (to achieve a 0.2 M final concentration).
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Causality: Organolithium reagents are highly sensitive to protic solvents and ambient moisture, which would prematurely quench the base.
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Anion Generation: Cool the flask to -78°C using a dry ice/acetone bath. Add the LDA solution dropwise, followed by the slow, dropwise addition of 2-picoline.
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Causality: Kinetic control at -78°C prevents the nucleophilic addition of the base directly to the highly electrophilic pyridine ring.
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Self-Validation Check: The solution will transition from colorless to a deep red/orange hue . This colorimetric shift visually confirms the generation of the resonance-stabilized 2-picolyl lithium anion.
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Acylation (Weinreb Amide Addition): Stir the mixture for 1 hour at -78°C. Dissolve the Weinreb amide in a minimal amount of anhydrous THF and add it dropwise to the deep red solution.
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Causality: The Weinreb amide forms a highly stable, five-membered cyclic chelate with the lithium ion upon nucleophilic attack. This traps the tetrahedral intermediate and completely halts over-addition, which would otherwise yield an undesired tertiary alcohol.
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Reaction Progression: Allow the reaction to slowly warm to room temperature over 2 hours.
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Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase. The UV-active Weinreb amide spot should disappear, replaced by a new, lower Rf spot corresponding to the chelate.
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Quenching & Isolation: Cool the reaction to 0°C and carefully quench with saturated aqueous Ammonium Chloride ( NH4Cl ).
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Causality: NH4Cl is mildly acidic—sufficient to break the tetrahedral chelate and release the target ketone, but not acidic enough to protonate the pyridine ring (which would trap the product in the aqueous layer).
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Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure ketone.
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Self-Validation Check: LC-MS analysis of the purified solid must yield a monoisotopic mass peak of [M+H]+=276.00 m/z .
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Downstream Applications in Medicinal Chemistry
The strategic value of 1-(4-bromophenyl)-2-(pyridin-2-yl)ethan-1-one lies in its dual reactivity. The alpha-methylene ketone is a classic pharmacophore building block for synthesizing complex heterocycles, while the 4-bromoaryl group serves as an orthogonal handle for late-stage functionalization.
Downstream derivatization of the ketone into advanced heterocyclic kinase inhibitor scaffolds.
By condensing the ketone with amidines or hydrazines, researchers can rapidly generate substituted imidazoles and pyrazoles. These motifs are ubiquitous in FDA-approved kinase inhibitors (e.g., targeting p38 MAP kinase or ALK), where the pyridine ring acts as a hinge-binding motif within the ATP-binding pocket of the target enzyme.
References
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PubChemLite - C13H10BrNO - Explore. Université du Luxembourg. 1
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1-(3-bromophenyl)-2-(4-pyridinyl)Ethanone - ChemBK. ChemBK. 2
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Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. UC Berkeley.4
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Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Bases. LMU Munich.
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Lewis Basicity and Affinity Scales : Data and Measurement. ResearchGate. 3
